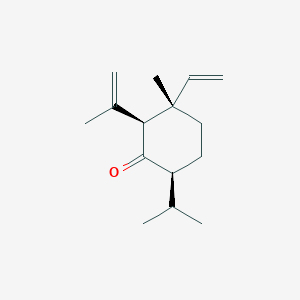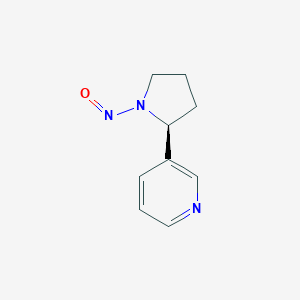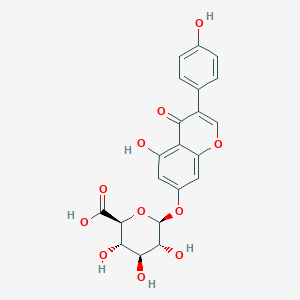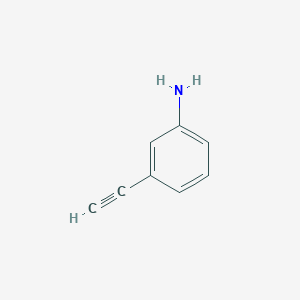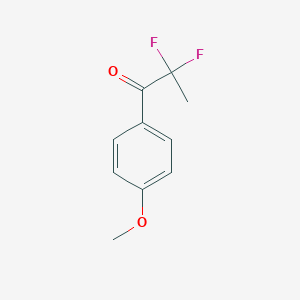
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-, also known as DFM or 4'-Methoxy-2',2-difluoroacetophenone, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H9F2O2. DFM is a derivative of acetophenone, which is a common organic compound used in the synthesis of pharmaceuticals, fragrances, and flavors. In
Wirkmechanismus
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- acts as an acylating agent, reacting with nucleophiles such as amines and alcohols to form acyl derivatives. The reaction is typically catalyzed by a base, such as triethylamine or pyridine. The mechanism involves the formation of an enamine intermediate, which reacts with the acylating agent to form the acyl derivative. The reaction is highly selective, with the enantiomeric excess of the product being determined by the chirality of the starting material.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-. However, studies have shown that 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is not toxic to mammalian cells at concentrations up to 100 μM. In addition, 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- has been shown to inhibit the growth of certain cancer cells, possibly through the inhibition of histone deacetylase activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is a versatile reagent that can be used in a variety of organic synthesis reactions. Its ability to selectively activate one enantiomer over the other makes it particularly useful in the synthesis of chiral molecules. However, 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is a highly reactive compound that requires careful handling. It is also relatively expensive, which may limit its use in large-scale synthesis reactions.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-. One area of interest is the development of new synthetic methods for 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- that are more efficient and cost-effective. Another area of interest is the synthesis of new derivatives of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- that have improved properties for specific applications. In addition, there is interest in the use of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- as a reagent for the synthesis of new fluorescent dyes and polymers for biomedical imaging and sensing applications. Finally, the potential use of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.
Synthesemethoden
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- can be synthesized using a variety of methods. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with 2,2-difluoroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- as the major product, which can be purified by distillation or chromatography. Other methods include the reaction of 4-methoxybenzoyl chloride with 2,2-difluoroacetone in the presence of a base or the reaction of 4-methoxybenzaldehyde with 2,2-difluoroacetyl chloride in the presence of a Lewis acid.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral molecules, such as amino acids and peptides, due to its ability to selectively activate one enantiomer over the other. 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is also used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. In addition, 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is used as a building block in the synthesis of fluorescent dyes and polymers.
Eigenschaften
CAS-Nummer |
144464-70-0 |
|---|---|
Produktname |
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- |
Molekularformel |
C10H10F2O2 |
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)9(13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
HQYOCZCFHYGCKD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)(F)F |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)(F)F |
Synonyme |
1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



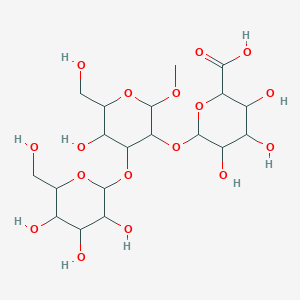
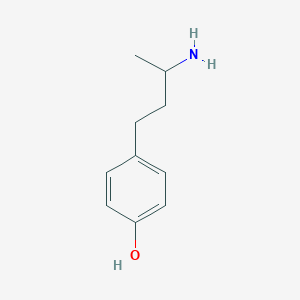
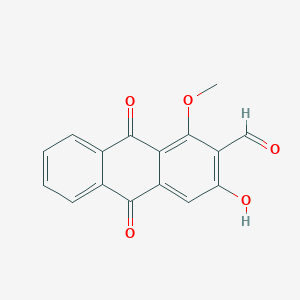
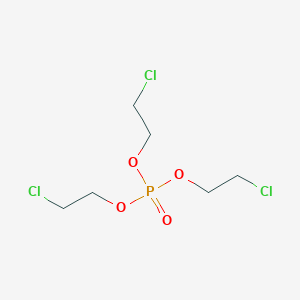
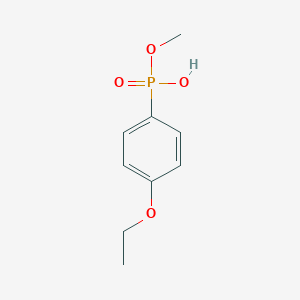
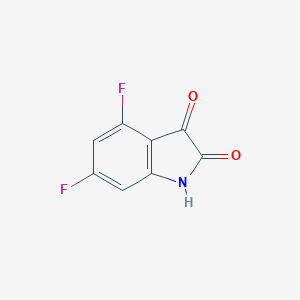
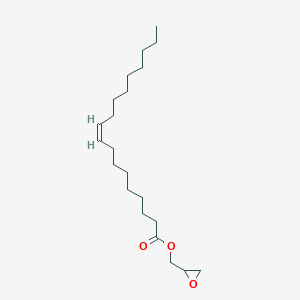
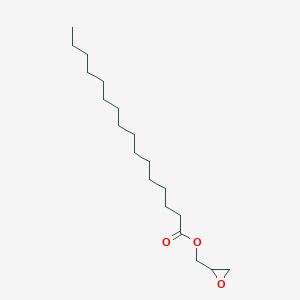
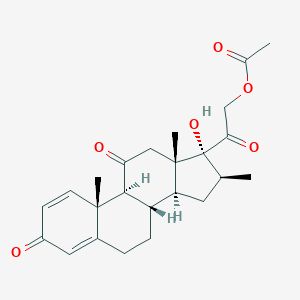
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
